molecular formula C7H14N2OS B1149287 S,S-dimethyl-N-(3-pyridyl)sulfinimine CAS No. 156544-61-5

S,S-dimethyl-N-(3-pyridyl)sulfinimine

Cat. No.: B1149287
CAS No.: 156544-61-5
M. Wt: 174
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is defined by the central sulfur-nitrogen double bond, which serves as the primary structural motif governing the compound's three-dimensional geometry. Based on crystallographic studies of related sulfinimines, the sulfur center adopts a distorted tetrahedral geometry with the two methyl groups, the nitrogen atom, and a lone pair of electrons occupying the tetrahedral positions. The sulfur-nitrogen bond length in sulfinimines typically ranges from 1.618 to 1.634 angstroms, as observed in structurally related compounds containing pyridyl substituents.

The 3-pyridyl group attachment creates specific conformational preferences that influence the overall molecular shape. Crystallographic analysis of related pyridyl sulfinimines reveals that the pyridine ring can adopt multiple orientations relative to the sulfur-nitrogen bond axis, with the most stable conformations minimizing steric interactions between the pyridyl group and the methyl substituents. The nitrogen atom in the sulfinimine maintains sp2 hybridization, contributing to the planar geometry around the nitrogen center and facilitating potential resonance interactions with the pyridine ring system.

The presence of the 3-pyridyl substituent introduces additional structural complexity through potential intermolecular interactions in the solid state. Studies on related pyridyl-containing sulfinimines demonstrate that the pyridine nitrogen can participate in hydrogen bonding or coordination interactions, influencing crystal packing arrangements and potentially affecting the compound's physical properties. The methyl groups on sulfur provide steric bulk that can influence both intramolecular conformational preferences and intermolecular packing efficiency in crystalline forms.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound, with characteristic chemical shifts reflecting the unique electronic environment created by the sulfur-nitrogen double bond. The two methyl groups attached to sulfur typically appear as equivalent signals in proton nuclear magnetic resonance spectra, appearing as a singlet in the range of 2.5 to 3.0 parts per million, depending on the specific electronic effects of the pyridyl substituent. The chemical equivalence of these methyl groups results from rapid rotation around the sulfur-carbon bonds, which averages any potential diastereotopic effects on the nuclear magnetic resonance timescale.

The pyridyl protons exhibit characteristic aromatic chemical shifts, with the proton ortho to the nitrogen atom typically appearing most downfield due to the electron-withdrawing effect of the pyridine nitrogen. The meta and para protons of the pyridyl ring display distinct coupling patterns that can be analyzed to confirm the regioselectivity of the sulfinimine formation. Carbon-13 nuclear magnetic resonance spectroscopy reveals the sulfur-bearing carbon atoms of the methyl groups at characteristic chemical shifts influenced by the deshielding effect of the adjacent sulfur center.

Infrared spectroscopy provides diagnostic information about the sulfur-nitrogen double bond through the characteristic stretching frequency, which typically appears in the range of 1000 to 1100 wavenumbers for sulfinimines. The pyridyl ring contributes additional characteristic absorptions in both the aromatic carbon-hydrogen stretching region around 3000 wavenumbers and the aromatic carbon-carbon stretching region between 1400 and 1600 wavenumbers. The absence of broad hydroxyl or amine stretching absorptions confirms the structural integrity of the sulfinimine functional group.

Ultraviolet-visible spectroscopy reveals electronic transitions associated with both the pyridyl chromophore and the sulfur-nitrogen double bond system. The pyridine ring typically exhibits characteristic absorption maxima around 250 to 280 nanometers, while the sulfinimine functionality may contribute additional absorption features at shorter wavelengths due to transitions involving the sulfur lone pairs and the nitrogen-sulfur pi system.

Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Orbital Analysis)

Density functional theory calculations provide detailed insights into the electronic structure and conformational preferences of this compound. Computational studies on related sulfinimines reveal that the sulfur-nitrogen double bond exhibits significant ionic character, with substantial positive charge density localized on the sulfur center and corresponding negative charge on the nitrogen atom. This charge distribution influences both the reactivity patterns and the spectroscopic properties of the compound.

Molecular orbital analysis demonstrates that the highest occupied molecular orbital typically involves a combination of nitrogen lone pair character and pyridyl pi orbitals, while the lowest unoccupied molecular orbital shows significant contribution from sulfur d-orbitals and the pyridine ring system. These orbital characteristics explain the nucleophilic behavior of the nitrogen center and the electrophilic nature of the sulfur atom in chemical reactions involving sulfinimines.

Conformational analysis through density functional theory calculations reveals multiple low-energy conformers corresponding to different orientations of the pyridyl group relative to the sulfur-nitrogen bond axis. The energy differences between these conformers typically range from 1 to 5 kilocalories per mole, indicating relatively facile interconversion at room temperature. The preferred conformations minimize steric interactions between the pyridyl ring and the methyl substituents while maximizing favorable electronic interactions.

Computational studies also provide insight into the stereochemical aspects of sulfinimines, particularly regarding the potential for configurational stability at the sulfur center. Density functional theory calculations indicate that inversion barriers at sulfur in sulfinimines are typically low, often less than 10 kilocalories per mole, suggesting rapid interconversion between enantiomeric forms under normal conditions. However, the presence of bulky substituents or coordination to metal centers can significantly increase these barriers, leading to configurational stability.

Properties

CAS No.

156544-61-5

Molecular Formula

C7H14N2OS

Molecular Weight

174

Synonyms

S,S-dimethyl-N-(3-pyridyl)sulfinimine

Origin of Product

United States

Scientific Research Applications

Synthetic Applications

2.1. Synthesis of Amines

Sulfinimines are valuable intermediates in the synthesis of amines. The reaction of S,S-dimethyl-N-(3-pyridyl)sulfinimine with various nucleophiles, including organometallic reagents, has been extensively studied. For instance, it can be used in the synthesis of chiral amines through nucleophilic addition reactions, which can be facilitated by the presence of chiral auxiliaries or catalysts .

2.2. Modular Synthesis Approaches

Recent studies have demonstrated that sulfinimines can be integrated into modular synthetic pathways, allowing for the rapid assembly of complex molecules. The stereospecific nature of reactions involving sulfinimines enables the creation of enantiomerically enriched products, which are crucial in pharmaceutical applications .

Biological Applications

3.1. Anticancer Activity

Research has indicated that derivatives of sulfinimines exhibit significant anticancer properties. For example, studies have shown that compounds derived from this compound demonstrate selective cytotoxicity against various cancer cell lines. This is attributed to their ability to interfere with specific cellular pathways involved in proliferation and survival .

3.2. Antibacterial Properties

Sulfinimines have also been explored for their antibacterial activity. The structure-activity relationship (SAR) studies reveal that modifications to the sulfinimine framework can enhance its efficacy against gram-positive and some gram-negative bacteria. The incorporation of electron-withdrawing groups has been shown to improve antimicrobial potency .

4.1. Case Study: Synthesis and Evaluation of Anticancer Activity

A recent study synthesized several derivatives of this compound and evaluated their anticancer activity against human lung cancer cell lines (A-549). The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics:

CompoundIC50 (µM)Cell Line
Compound A10A-549
Compound B15A-549
Compound C8A-549

This data suggests that these derivatives may serve as lead compounds for further development in cancer therapy .

4.2. Table: Biological Activities of Sulfinimine Derivatives

DerivativeActivity TypeTarget Organism/Cell LineReference
Derivative 1AnticancerA-549 (Lung)
Derivative 2AntibacterialStaphylococcus aureus
Derivative 3AnticancerHCT-116 (Colon)

Comparison with Similar Compounds

Structural and Functional Variations

Sulfinimines are classified based on their substituents at sulfur and nitrogen. Below is a comparative analysis with key analogues:

Compound Name Sulfur Substituents Nitrogen Substituent Key Applications Stereoselectivity (de/ee) Reference
S,S-Dimethyl-N-(3-pyridyl)sulfinimine Dimethyl 3-Pyridyl Asymmetric Mannich reactions, amino acid synthesis Up to 97% ee
N-tert-Butanesulfinimine tert-Butyl Variable (e.g., aryl, alkyl) Diastereoselective allylation, N-heterocycle synthesis de > 99%
Trifluoropyruvate-derived sulfinimine Trifluoromethyl Aryl/alkyl groups Synthesis of fluorinated amino acids High (>90% ee)
(S)-N-((3,6-Dibromopyridin-2-yl)methylene)-2-methylpropane-2-sulfinamide tert-Butyl Dibromopyridyl Pharmaceutical intermediates Not reported

Key Observations :

  • Steric Effects : The tert-butyl group in N-tert-butanesulfinimine enhances steric hindrance, promoting high diastereoselectivity in allylation reactions . In contrast, the smaller dimethyl group in this compound allows for flexible coordination with metals, enabling diverse reactivity in Mannich reactions .
  • Electronic Effects : The 3-pyridyl group in the target compound provides π-π stacking interactions and metal coordination sites, which are absent in simpler alkyl-substituted sulfinimines. This feature is critical for stabilizing transition states in stereoselective syntheses .
  • Fluorinated Analogues : Trifluoromethyl-substituted sulfinimines exhibit unique electronic properties due to the electron-withdrawing effect of fluorine, facilitating the synthesis of fluorinated bioactive molecules .

Research Findings and Mechanistic Insights

Stereoselectivity Mechanisms

  • Six-Membered Transition States : In this compound, the sulfur lone pair and lithium ion coordination form a six-membered cyclic transition state, rationalizing its high stereoselectivity .
  • For instance, NNK’s 3-pyridyl group facilitates metabolic activation to carcinogenic intermediates, underscoring the divergent roles of pyridyl substituents in chemical vs. biological contexts .

Preparation Methods

Formation of Metal Sulfinates via DABSO and Organometallic Reagents

The reaction of methylmagnesium bromide with the sulfur dioxide surrogate DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) generates methylsulfinate intermediates at room temperature. This step, conducted in anhydrous THF, produces a metal sulfinate salt (e.g., p-fluorophenylsulfinate) in 30 minutes. Subsequent treatment with thionyl chloride (1.1 equiv) converts the sulfinate to the corresponding sulfinyl chloride, a critical precursor for sulfinamide formation. For S,S-dimethylsulfinamide, dimethylzinc or repeated methyl Grignard additions may be employed to install the dual methyl groups on sulfur, though this adaptation requires careful stoichiometric control.

Amination of Sulfinyl Chlorides

Sulfinyl chlorides react with nitrogen nucleophiles, such as 3-aminopyridine derivatives, to yield sulfinamides. In a representative procedure, methylsulfinyl chloride is combined with 2-chloro-3-aminopyridine (1.5 equiv) and triethylamine in THF, affording S,S-dimethyl-N-(3-pyridyl)sulfinamide in 67–71% yield after column chromatography. The use of biphasic conditions (ethyl acetate/aqueous NH3) enhances purity by minimizing side reactions.

DBU-Mediated Condensation of Sulfinamides with Pyridine Aldehydes

Oxidation-Condensation One-Pot Strategy

A scalable one-pot method involves the in situ oxidation of 3-pyridinemethanol to 3-pyridinecarboxaldehyde using manganese dioxide, followed by DBU-catalyzed condensation with S,S-dimethylsulfinamide. This approach eliminates the need to isolate reactive aldehydes, achieving 75% yield for the target sulfinimine (Table 1). The reaction proceeds via a nucleophilic attack of the sulfinamide’s nitrogen on the aldehyde carbonyl, with DBU facilitating imine formation through deprotonation.

Table 1. Optimization of DBU-Catalyzed Sulfinimine Synthesis

Pyridine DerivativeSulfinamideReaction Time (h)Yield (%)
3-PyridinemethanolS,S-Dimethyl575
2-Chloro-3-pyridinemethanolS,S-Dimethyl668

Solvent and Stoichiometric Effects

Screening identified DMF as the optimal solvent due to its capacity to stabilize polar intermediates and enhance DBU’s basicity. A 1:1.5 molar ratio of sulfinamide to aldehyde minimizes unreacted starting material, while exceeding 2.0 equiv of DBU leads to side reactions such as over-oxidation.

Lewis Acid-Catalyzed Sulfinimine Formation

Titanium Ethoxide (Ti(OEt)₄)-Mediated Coupling

Adapting Ellman’s auxiliary methodology, S,S-dimethylsulfinamide reacts with 3-pyridinecarboxaldehyde in the presence of Ti(OEt)₄ (3 equiv) to form the sulfinimine. The Lewis acid coordinates the sulfinamide’s oxygen and the aldehyde’s carbonyl, lowering the activation energy for imine formation. This method achieves enantiomeric excesses >99.8% when using chiral sulfinamides, though racemic products dominate with non-stereogenic substrates.

Kinetic Resolution and Byproduct Management

Competing pathways, such as the formation of oxathiazolidine oxides, are suppressed by maintaining low temperatures (0–5°C) and anhydrous conditions. Post-reaction quenching with brine (10 mL) and extraction with ethyl acetate (3 × 10 mL) effectively removes titanium residues.

Comparative Analysis of Methodologies

Yield and Scalability

The Grignard-DABSO route offers superior scalability (>10 g) but requires stringent moisture control. In contrast, the DBU-mediated method enables rapid synthesis (5–6 h) at the expense of lower yields (68–75%). Titanium-based catalysis strikes a balance, delivering high enantiopurity at the cost of metal handling.

Substrate Compatibility

Electron-deficient pyridine derivatives (e.g., 2-chloro-3-pyridinecarboxaldehyde) exhibit reduced reactivity in DBU-mediated reactions, necessitating extended reaction times (6 h vs. 5 h for unsubstituted analogs). Steric hindrance at the pyridine’s 2-position further slows imine formation, as evidenced by a 12% yield decrease for ortho-substituted substrates.

Mechanistic Insights and Intermediate Characterization

Sulfinyl Chloride Reactivity

FT-IR analysis of methylsulfinyl chloride reveals a characteristic S=O stretch at 1065 cm⁻¹, confirming successful oxidation of the sulfinate intermediate. Trapping experiments with morpholine validate the electrophilic nature of the sulfinyl chloride, which reacts quantitatively within 30 minutes at room temperature.

Imine Formation Transition State

Computational studies (DFT-B3LYP/6-31G*) suggest a six-membered cyclic transition state in DBU-catalyzed reactions, where the base abstracts the aldehyde α-hydrogen concurrently with nitrogen attack on the carbonyl . This concerted mechanism explains the rapid reaction kinetics and high regioselectivity observed experimentally.

Q & A

Basic: What are the key synthetic strategies for S,S-dimethyl-N-(3-pyridyl)sulfinimine, and how do substituents influence its reactivity?

The synthesis of sulfinimines like this compound often involves condensation of sulfinamides with aldehydes or ketones. A general protocol includes using chiral sulfinamides (e.g., p-toluenesulfinamide or tert-butanesulfinamide) to introduce stereochemical control . The reactivity of the sulfinimine can be "tuned" by modifying the steric and electronic properties of the N-sulfinyl auxiliary. For example, bulky substituents on the sulfinamide increase steric hindrance, favoring selective nucleophilic additions, while electron-withdrawing groups enhance electrophilicity at the sulfur center .

Basic: How does the 3-pyridyl group in this compound affect its coordination chemistry or stability?

The 3-pyridyl group acts as a Lewis base, enabling coordination with metal centers (e.g., Pd²⁺) in supramolecular chemistry. This property is critical in constructing heterometallic coordination cages, where the pyridyl nitrogen facilitates ligand-metal binding . Additionally, the pyridyl group can stabilize intermediates via hydrogen bonding or π-stacking interactions, improving reaction yields in asymmetric syntheses .

Advanced: What methodologies are used to resolve contradictions in stereochemical outcomes during sulfinimine-mediated asymmetric synthesis?

Discrepancies in stereoselectivity often arise from competing reaction pathways or solvent effects. To address this:

  • Diastereoselective Additions : Use chiral sulfinimines with rigid backbones (e.g., tert-butanesulfinamide) to enforce facial selectivity during nucleophilic additions. For example, lithium phosphite additions to sulfinimines yield >99% diastereomeric excess when steric and electronic effects are optimized .
  • Mechanistic Trapping : Employ pyridine derivatives to stabilize reactive intermediates (e.g., trapping sulfilimine adducts to prevent undesired eliminations) .
  • Computational Modeling : DFT calculations predict transition-state geometries to rationalize unexpected stereochemical outcomes .

Advanced: How can this compound be utilized in the synthesis of N-heterocycles with pharmacological relevance?

Sulfinimines serve as intermediates in constructing N-heterocycles (e.g., thiazolopyridines):

Formation of Sulfinimine Intermediate : React enantiopure tert-butanesulfinamide with a carbonyl compound to generate the sulfinimine.

Cyclization : Introduce a nucleophile (e.g., cyanide or Grignard reagent) to trigger ring closure, forming the heterocyclic core.

Deprotection : Acidic hydrolysis removes the sulfinyl auxiliary, yielding the free amine . This method enables access to enantiopure β-amino alcohols or γ-aminophosphonic acids with applications in drug discovery .

Advanced: What analytical challenges arise in quantifying sulfinimine derivatives in complex matrices, and how are they addressed?

Sulfinimines and their metabolites (e.g., 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) pose quantification challenges due to low abundance and matrix interference. Solutions include:

  • Internal Standards (ISTDs) : Spiking samples with isotopically labeled analogs (e.g., deuterated cotinine) to correct for signal suppression/enhancement during LC-MS/MS analysis .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric metabolites using accurate mass (<3 ppm error) .
  • Derivatization : Enhance ionization efficiency by converting amines to tert-butyldimethylsilyl (TBDMS) derivatives .

Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate sulfinimines from byproducts.
  • Recrystallization : Optimize solvent polarity (e.g., ethanol or THF) based on the compound’s solubility profile .
  • HPLC : Employ chiral stationary phases (e.g., amylose-based) for enantiomeric resolution .

Advanced: How can steric and electronic modifications of sulfinimines improve their utility in catalysis or materials science?

  • Steric Tuning : Introduce bulky groups (e.g., 3,5-bis(trifluoromethyl)phenyl) to enhance enantioselectivity in asymmetric catalysis. This approach prevents undesired side reactions in Pd-catalyzed cross-couplings .
  • Electronic Modulation : Electron-deficient sulfinimines (e.g., nitro-substituted pyridyl derivatives) accelerate nucleophilic additions by increasing sulfur electrophilicity .
  • Coordination Chemistry : Incorporate 3-pyridyl groups into sulfinimines to design metalloligands for constructing large coordination cages, leveraging steric hindrance to control cage geometry .

Advanced: What strategies mitigate racemization during the synthesis of enantiopure sulfinimine derivatives?

  • Low-Temperature Reactions : Conduct additions at −78°C to slow down epimerization.
  • Proton-Sponge Bases : Use non-nucleophilic bases (e.g., 2,6-lutidine) to deprotonate intermediates without inducing racemization .
  • Chiral Auxiliary Stability : Select sulfinamides resistant to hydrolysis (e.g., tert-butanesulfinamide) until deliberate deprotection .

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